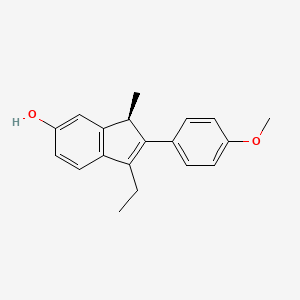
Dodecyl (R)-12-hydroxyoleate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dodecyl ®-12-hydroxyoleate is an organic compound that belongs to the class of fatty acid esters. It is derived from oleic acid, a monounsaturated omega-9 fatty acid, and dodecanol, a fatty alcohol. This compound is known for its surfactant properties, making it useful in various industrial and scientific applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Dodecyl ®-12-hydroxyoleate can be synthesized through esterification reactions. One common method involves the reaction of oleic acid with dodecanol in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants to the ester product.
Industrial Production Methods
In industrial settings, the production of Dodecyl ®-12-hydroxyoleate often involves continuous esterification processes. These processes use large-scale reactors and optimized conditions to maximize yield and efficiency. The use of solid acid catalysts and advanced separation techniques, such as distillation and crystallization, helps in obtaining high-purity products.
Análisis De Reacciones Químicas
Types of Reactions
Dodecyl ®-12-hydroxyoleate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form dodecyl ®-12-hydroxyoleate peroxide.
Reduction: Reduction reactions can convert the ester group to an alcohol group.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products Formed
Oxidation: Dodecyl ®-12-hydroxyoleate peroxide.
Reduction: Dodecyl ®-12-hydroxyoleate alcohol.
Substitution: Various substituted esters depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Dodecyl ®-12-hydroxyoleate has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in the synthesis of nanoparticles and in emulsion polymerization.
Biology: Employed in the formulation of biological buffers and as a stabilizing agent for proteins and enzymes.
Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility and ability to form micelles.
Industry: Utilized in the production of cosmetics, detergents, and lubricants due to its surfactant properties.
Mecanismo De Acción
The mechanism of action of Dodecyl ®-12-hydroxyoleate primarily involves its surfactant properties. The compound reduces surface tension, allowing for the formation of micelles and emulsions. This property is crucial in applications such as drug delivery, where it helps in the solubilization and transport of hydrophobic drugs. The molecular targets include lipid membranes and hydrophobic compounds, facilitating their interaction and stabilization.
Comparación Con Compuestos Similares
Similar Compounds
Sodium dodecyl sulfate: Another surfactant with similar properties but different chemical structure.
Dodecyl sulfate-based ionic liquids: These compounds share the dodecyl group but have different ionic properties.
Uniqueness
Dodecyl ®-12-hydroxyoleate is unique due to its specific ester linkage and the presence of a hydroxyl group, which imparts additional functionality and reactivity compared to other surfactants. This makes it particularly useful in applications requiring both hydrophobic and hydrophilic interactions.
Propiedades
Número CAS |
93980-68-8 |
|---|---|
Fórmula molecular |
C30H58O3 |
Peso molecular |
466.8 g/mol |
Nombre IUPAC |
dodecyl (Z)-12-hydroxyoctadec-9-enoate |
InChI |
InChI=1S/C30H58O3/c1-3-5-7-9-10-11-14-17-20-24-28-33-30(32)27-23-19-16-13-12-15-18-22-26-29(31)25-21-8-6-4-2/h18,22,29,31H,3-17,19-21,23-28H2,1-2H3/b22-18- |
Clave InChI |
RAPSKERQUJHWAM-PYCFMQQDSA-N |
SMILES isomérico |
CCCCCCCCCCCCOC(=O)CCCCCCC/C=C\CC(CCCCCC)O |
SMILES canónico |
CCCCCCCCCCCCOC(=O)CCCCCCCC=CCC(CCCCCC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


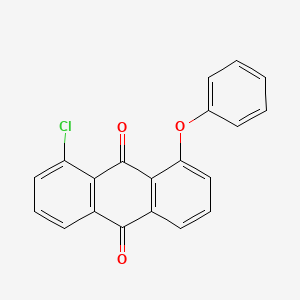
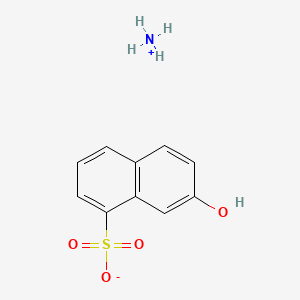
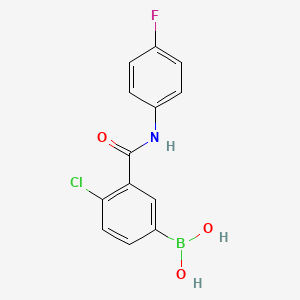
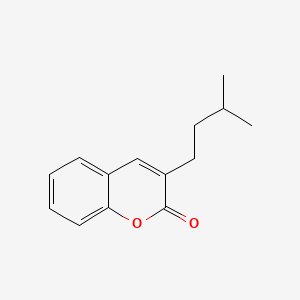
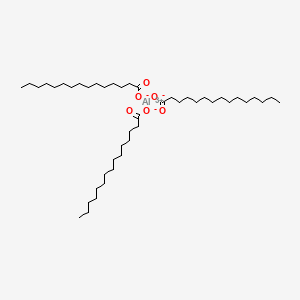
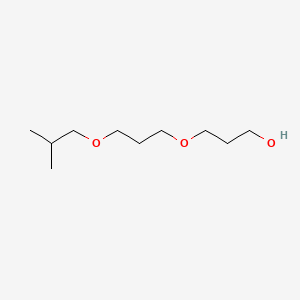
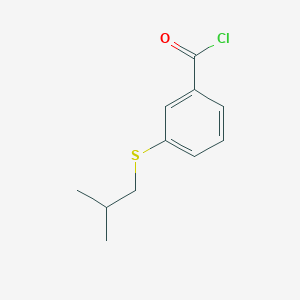

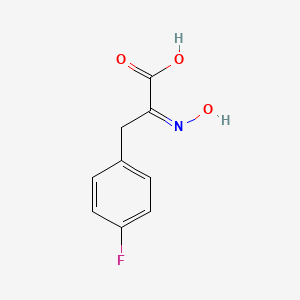

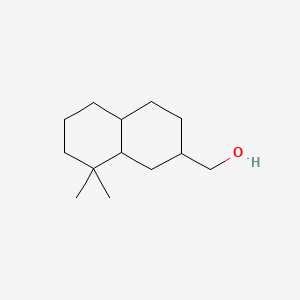
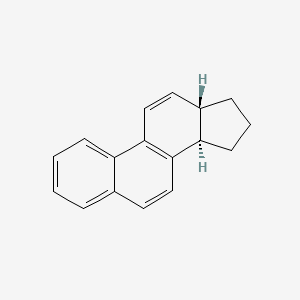
![[(4S)-4-azaniumyl-4-carboxybutyl]-(diaminomethylidene)azanium;nitric acid](/img/structure/B12649280.png)
